molecular formula C10H14O B13957174 1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one CAS No. 77291-09-9

1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one

Cat. No.: B13957174
CAS No.: 77291-09-9
M. Wt: 150.22 g/mol
InChI Key: MAYZMMBJQDDVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one is a chemical compound with the molecular formula C10H14O It is a cyclopentyl derivative with a propynyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one typically involves the cyclocondensation of n-(prop-2-yn-1-yl)- and n-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . The reaction conditions often include the use of dry ether as a solvent and gaseous HCl for processing the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentyl derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

77291-09-9

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(2-prop-2-ynylcyclopentyl)ethanone

InChI

InChI=1S/C10H14O/c1-3-5-9-6-4-7-10(9)8(2)11/h1,9-10H,4-7H2,2H3

InChI Key

MAYZMMBJQDDVQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC1CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.